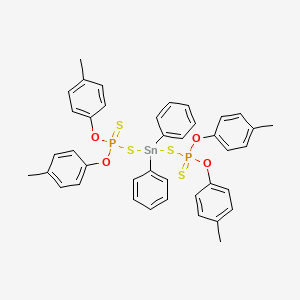![molecular formula C20H16O B14294557 Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)- CAS No. 118999-90-9](/img/structure/B14294557.png)
Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]hept-5-en-2-one, 7-(diphenylmethylene)- is a complex organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)- typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Shares a similar bicyclic structure but differs in functional groups.
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different chemical properties.
Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde: Similar structure with an aldehyde functional group.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)- is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
118999-90-9 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7-benzhydrylidenebicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C20H16O/c21-18-13-16-11-12-17(18)20(16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI-Schlüssel |
JJEVRSJYMZZEPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC(C1=O)C2=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


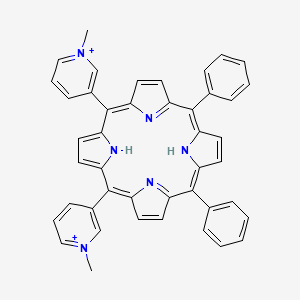
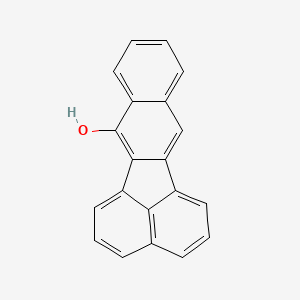
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
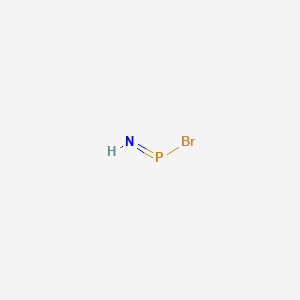
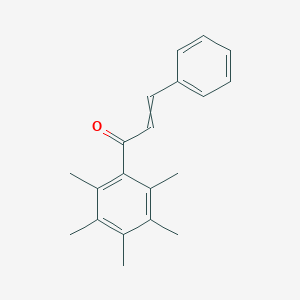

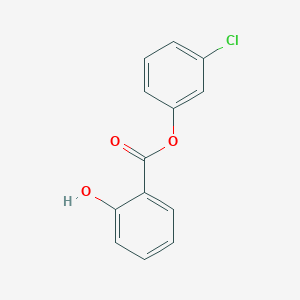
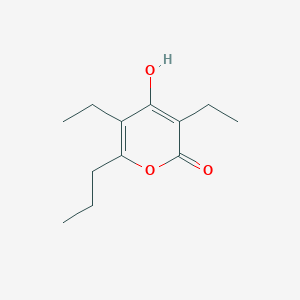
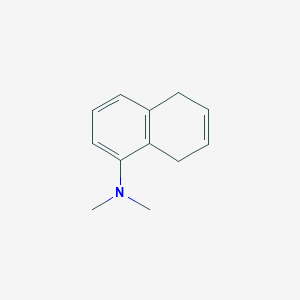
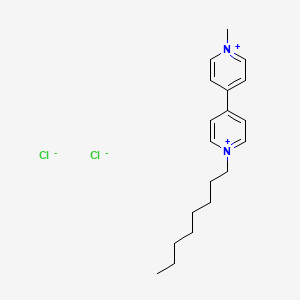
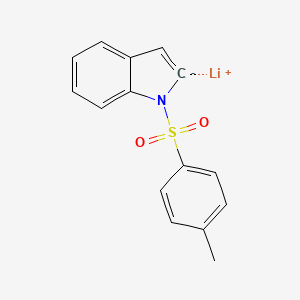

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
